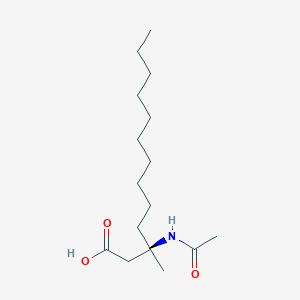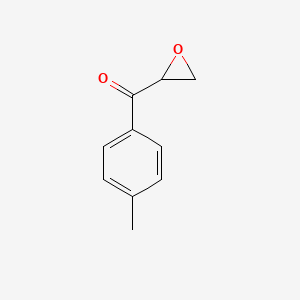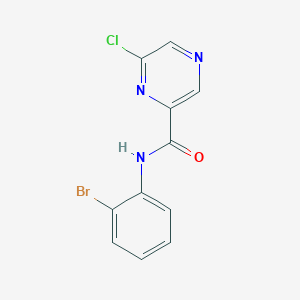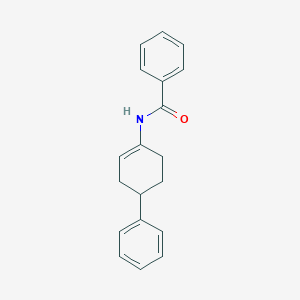
N-(4-Phenyl-1-cyclohexenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Phenyl-1-cyclohexenyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a cyclohexene ring, which is further substituted with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Phenyl-1-cyclohexenyl)benzamide typically involves the condensation of 4-phenylcyclohexanone with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Phenyl-1-cyclohexenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The phenyl and cyclohexenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of N-(4-Phenyl-1-cyclohexenyl)amine.
Substitution: Formation of various substituted benzamides and cyclohexenes.
Applications De Recherche Scientifique
N-(4-Phenyl-1-cyclohexenyl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of advanced materials and polymers with specific properties
Mécanisme D'action
The mechanism of action of N-(4-Phenyl-1-cyclohexenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound .
Comparaison Avec Des Composés Similaires
N-Phenylbenzamide: Similar structure but lacks the cyclohexenyl group.
N-(4-Quinazolin-2-yl)phenyl)benzamide: Contains a quinazoline ring instead of the cyclohexene ring.
N-(4-Benzoyl-1-cyanoacetylthiosemicarbazide): Contains additional functional groups like cyano and thiosemicarbazide.
Uniqueness: N-(4-Phenyl-1-cyclohexenyl)benzamide is unique due to the presence of both a cyclohexene ring and a phenyl group, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
920743-06-2 |
|---|---|
Formule moléculaire |
C19H19NO |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
N-(4-phenylcyclohexen-1-yl)benzamide |
InChI |
InChI=1S/C19H19NO/c21-19(17-9-5-2-6-10-17)20-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-10,13,16H,11-12,14H2,(H,20,21) |
Clé InChI |
IPBPVHBZFGBYNC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CCC1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid](/img/structure/B15171004.png)

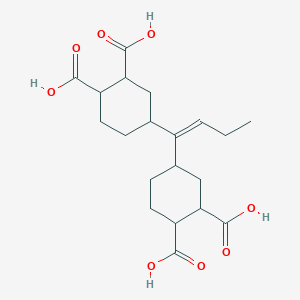

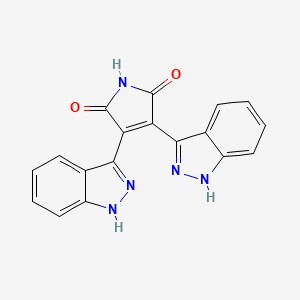
![2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)-](/img/structure/B15171035.png)
![2-Pyrimidinamine, 4-[2-[3-(2-furanyl)phenyl]ethyl]-6-(3-methylbutoxy)-](/img/structure/B15171039.png)
![3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide](/img/structure/B15171056.png)
![Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-3-ethyl-1-piperazinyl]-, methyl ester (9CI)](/img/structure/B15171059.png)
![tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate](/img/structure/B15171066.png)
